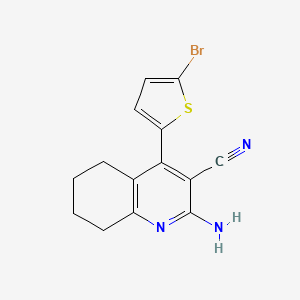
10-Dmpmf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3’,5’-Dimethylphenyl)-3-methylflavin is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of flavins, which are derivatives of isoalloxazine. Flavins are known for their role in biological systems, particularly in redox reactions. The presence of the 3’,5’-dimethylphenyl group in this compound imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3’,5’-Dimethylphenyl)-3-methylflavin typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 10-(3’,5’-Dimethylphenyl)-3-methylflavin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones.
Aplicaciones Científicas De Investigación
10-(3’,5’-Dimethylphenyl)-3-methylflavin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 10-(3’,5’-Dimethylphenyl)-3-methylflavin involves its ability to participate in redox reactions. It can act as an electron donor or acceptor, facilitating various biochemical processes. The compound interacts with molecular targets such as enzymes, influencing their activity and function. The pathways involved include electron transport chains and oxidative phosphorylation .
Comparación Con Compuestos Similares
3,5-Dimethylphenyl methylcarbamate: Known for its use as a pesticide and its role as a cholinesterase inhibitor.
3,5-Dimethylphenyl isocyanate: Used in the synthesis of chiral stationary phases for chromatography.
Uniqueness: 10-(3’,5’-Dimethylphenyl)-3-methylflavin is unique due to its specific structural features and its ability to participate in a wide range of chemical reactions. Its applications in various scientific fields further highlight its versatility and importance.
Propiedades
Número CAS |
119237-63-7 |
|---|---|
Fórmula molecular |
C21H20N4O2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
10-(3,5-dimethylphenyl)-3,7,8-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C21H20N4O2/c1-11-6-12(2)8-15(7-11)25-17-10-14(4)13(3)9-16(17)22-18-19(25)23-21(27)24(5)20(18)26/h6-10H,1-5H3 |
Clave InChI |
PTMUTTBBHPNBNE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=C(C(=C3)C)C)N=C4C2=NC(=O)N(C4=O)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)N2C3=C(C=C(C(=C3)C)C)N=C4C2=NC(=O)N(C4=O)C)C |
| 119237-63-7 | |
Sinónimos |
10-(3',5'-dimethylphenyl)-3-methylflavin 10-DMPMF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230106.png)
![7-ethyl 2-methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate](/img/structure/B1230109.png)
![5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1230110.png)


![N-(4-bromophenyl)-2-[(5,6-dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]benzamide](/img/structure/B1230117.png)


![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1230122.png)
![1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea](/img/structure/B1230124.png)

![2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1230129.png)
![N-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B1230130.png)
